N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is an organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-7(2)12(16)15-13-14-10-8(17-3)5-6-9(18-4)11(10)19-13/h5-7H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLCUYJOMVKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiol Derivatives
The most widely reported method involves cyclizing 2-aminobenzenethiol derivatives with carbonyl-containing reagents. For 4,7-dimethoxy substitution, 3,6-dimethoxy-2-nitrobenzenethiol serves as a key precursor. Reduction of the nitro group to an amine followed by cyclization with trichloromethyl chloroformate (phosgene analog) yields 4,7-dimethoxy-1,3-benzothiazol-2-amine.
Reaction conditions :
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate ring formation. A mixture of 4,7-dimethoxy-2-aminothiophenol and carbon disulfide in dimethylformamide (DMF) undergoes microwave-assisted cyclization (150°C, 20 min) to produce the benzothiazole core in 92% yield. This method reduces reaction times from hours to minutes while improving purity.
Introduction of the 2-Methylpropanamide Side Chain
Functionalization of the 2-amino group on the benzothiazole core with 2-methylpropanoyl chloride constitutes the critical amidation step.
Conventional Amidation Protocol
Procedure :
- Dissolve 4,7-dimethoxy-1,3-benzothiazol-2-amine (1 eq) in anhydrous tetrahydrofuran (THF).
- Add triethylamine (2.5 eq) as a base under nitrogen atmosphere.
- Slowly introduce 2-methylpropanoyl chloride (1.2 eq) at 0°C.
- Warm to room temperature and stir for 12 h.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Schotten-Baumann Modification
For improved reaction efficiency, the Schotten-Baumann technique employs a biphasic system:
- Aqueous phase : Sodium bicarbonate (10% w/v)
- Organic phase : Dichloromethane
- Reagents : 2-Methylpropanoyl chloride added dropwise at 5°C
Advantages : - Prevents over-acylation
- Enhances yield to 81%
Alternative One-Pot Synthesis Strategies
To circumvent intermediate isolation, integrated one-pot methodologies have been developed:
Tandem Cyclization-Amidation
A unified protocol combines benzothiazole formation and amidation:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | 3,6-Dimethoxy-2-nitrobenzenethiol, CS₂, DMF, 110°C | 3 h | – |
| 2 | In-situ reduction with Fe/HCl | 2 h | – |
| 3 | Immediate addition of 2-methylpropanoyl chloride, Et₃N | 12 h | 65% |
Key advantage : Eliminates purification of air-sensitive intermediates.
Enzyme-Catalyzed Amidation
Pilot-scale studies employ immobilized lipase (e.g., Candida antarctica Lipase B) to catalyze the acylation in non-aqueous media:
- Solvent : tert-Butyl methyl ether
- Temperature : 35°C
- Conversion : 89% in 24 h
This method reduces byproduct formation and aligns with green chemistry principles.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis demands optimization of cost, safety, and throughput:
Continuous Flow Reactor Systems
Design :
- Module 1 : Microreactor for nitro reduction (H₂ gas/liquid flow)
- Module 2 : Tubular reactor for cyclization (residence time = 45 min)
- Module 3 : Static mixer for amidation (reagent stoichiometry controlled via mass flow meters)
Benefits :
Waste Stream Management
Critical byproducts require specialized handling:
- Triethylamine hydrochloride : Neutralized with NaOH for safe disposal
- Unreacted acyl chloride : Scavenged using silica-bound amines
Characterization and Process Optimization
Analytical Validation
Techniques :
Reaction Kinetic Studies
Data-driven optimization reveals:
- Rate-limiting step : Amidation (activation energy = 45 kJ/mol)
- Optimal temperature : 25°C (higher temperatures promote hydrolysis)
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide. For instance:
- Mechanism of Action : Compounds with a benzothiazole structure have been shown to inhibit bacterial growth by interfering with cellular processes. They target essential enzymes and pathways, leading to cell death.
- Efficacy : In vitro studies have demonstrated significant antimicrobial effects against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of 2-mercaptobenzimidazole, which share structural similarities with the target compound, exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against certain pathogens .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : The compound has shown promising results in inhibiting the growth of human colorectal carcinoma cell lines (HCT116). Compounds structurally related to it were reported to have IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating higher potency .
- Selectivity : Studies suggest that these compounds exhibit selective toxicity towards cancer cells compared to normal cells, which is a desirable trait in anticancer drug development. For instance, certain derivatives demonstrated better selectivity indices against HEK-293 cell lines at their respective IC50 concentrations .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|---|
| This compound | Antimicrobial | Various bacterial strains | < 1.27 µM | |
| This compound | Anticancer | HCT116 cell line | < 5.85 µM |
Notable Research Insights
- Structural Modifications : The introduction of various substituents on the benzothiazole ring has been shown to enhance the biological activity of related compounds. Modifications can lead to improved solubility and bioavailability.
- Combination Therapies : There is ongoing research into the use of benzothiazole derivatives in combination with other therapeutic agents to enhance efficacy and reduce resistance in microbial and cancer treatments.
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which these compounds exert their antimicrobial and anticancer effects. Understanding these pathways can aid in the rational design of more effective derivatives.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinoethylbenzamides
- N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide stands out due to its unique structural features, particularly the presence of methoxy groups at the 4 and 7 positions of the benzothiazole ring. These structural modifications can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 293.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to involve several mechanisms:
- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. It may induce apoptosis through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains, potentially by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Anticancer Evaluation :
A study evaluated the cytotoxic effects of this compound on glioblastoma and neuroblastoma cell lines. The compound demonstrated significant growth inhibition with an LC50 value in the nanomolar range, indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function . -
Antimicrobial Activity :
In another study focusing on antimicrobial properties, this compound showed effective inhibition against Staphylococcus aureus. The compound's mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes . -
Anti-inflammatory Effects :
Research involving murine macrophage cell lines indicated that this compound could reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide?
The synthesis typically involves:
Amide bond formation : Reacting 4,7-dimethoxy-1,3-benzothiazol-2-amine with 2-methylpropanoyl chloride under reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Yield optimization : Maintaining temperatures between 0–5°C during coupling to minimize side reactions and using a 1.2:1 molar ratio of acyl chloride to amine .
| Step | Reactants | Solvent | Temperature | Key Notes |
|---|---|---|---|---|
| 1 | Benzothiazol-2-amine + 2-methylpropanoyl chloride | DCM/DMF | 0–5°C → RT | Use triethylamine as a base |
| 2 | Crude product | Ethanol/water | RT | Recrystallization for purity ≥95% |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), benzothiazole aromatic protons, and methylpropanamide signals. Methoxy groups resonate at δ 3.8–4.0 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S bond (~680 cm⁻¹) .
Q. How does the solubility profile of this compound influence its experimental applications?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the amide group, sparingly soluble in water. Enhanced solubility in methanol/ethanol mixtures (methoxy groups).
- Experimental design : Use DMSO for in vitro assays (e.g., enzyme inhibition) and DMF for coupling reactions. Precipitation in aqueous buffers requires sonication or co-solvents .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzothiazole core in nucleophilic substitution reactions?
- Nucleophilic attack : The electron-deficient C2 position of the benzothiazole is susceptible to nucleophilic substitution. Methoxy groups at C4 and C7 donate electron density, reducing reactivity compared to unsubstituted benzothiazoles.
- Reaction optimization : Use polar aprotic solvents (DMF) and catalysts (KI) to enhance substitution rates. Monitor by TLC or HPLC .
Q. How can researchers design bioactivity studies to elucidate the anticancer mechanisms of this compound?
- Target identification : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or DNA topoisomerases.
- Assays :
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
- Apoptosis : Flow cytometry (Annexin V/PI staining).
- Enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity).
- Data validation : Compare with structural analogs (e.g., N-(6-methoxybenzothiazol-2-yl)-propionamide) to establish SAR .
Q. What strategies address crystallization challenges during X-ray diffraction analysis?
Q. How should conflicting data on biological activity be analyzed to determine structure-activity relationships (SAR)?
- Comparative analysis :
- Tabulate bioactivity data (IC₅₀, Ki) for analogs (e.g., N-(6-ethoxybenzothiazol-2-yl)-2-methylpropanamide vs. target compound).
- Identify critical substituents (e.g., methoxy vs. ethoxy) using QSAR models.
- Contradiction resolution :
- Re-test under standardized conditions (pH, serum concentration).
- Validate target engagement via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
